molecular formula C18H22N2O2S B2613576 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol CAS No. 1396710-89-6

2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2613576
CAS No.: 1396710-89-6
M. Wt: 330.45
InChI Key: AOXSJQRBKXLYTL-UHFFFAOYSA-N
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Description

2-[4-(4-Methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol is a synthetic organic compound of interest in pharmaceutical and medicinal chemistry research. This molecule features a piperazine core, a common scaffold in bioactive molecules, substituted with a 4-methylbenzoyl group and a hydroxyethyl chain linked to a thiophene ring . Piperazine derivatives are extensively studied for their interaction with the central nervous system. Specifically, piperazine acts as a GABA (gamma-aminobutyric acid) receptor agonist, which can lead to hyperpolarization of nerve endings and flaccid paralysis in parasites . This mechanism suggests that related compounds, such as this one, may have research value in neuroscience for exploring neurotransmitter systems or in parasitology as a starting point for developing novel anthelmintic agents . The structure combines electron-rich heterocycles (thiophene) with a polar hydroxy group, which can influence the compound's solubility, hydrogen bonding capacity, and overall pharmacokinetic properties. This makes it a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery programs aimed at designing new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory environment only. Intended Use and Handling: • This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. • It is not for human or veterinary use. • Researchers should consult the Safety Data Sheet (SDS) prior to handling and use all appropriate personal protective equipment (PPE). • The compound should be stored in a cool, dry place and kept within the provided container.

Properties

IUPAC Name

[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-14-4-6-15(7-5-14)18(22)20-10-8-19(9-11-20)13-16(21)17-3-2-12-23-17/h2-7,12,16,21H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXSJQRBKXLYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the 4-methylbenzoyl group through an acylation reaction. The thiophene ring is introduced via a nucleophilic substitution reaction. The final step involves the formation of the ethan-1-ol moiety through a reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the 4-methylbenzoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the thiophene ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s piperazine-ethanol-thiophene scaffold is shared with several derivatives reported in the literature. Key structural variations among analogs include:

  • Piperazine substituents : 4-Fluorophenyl, 4-nitrophenyl, pyridin-2-yl, and 2-methoxyphenyl groups.
  • Aromatic moieties : Benzothiophene, pyridine, and substituted phenyl groups.
  • Linkers: Propanone, propanol, and hydrazone-based chains.
Table 1: Structural Comparison of Selected Analogs
Compound Name / ID Piperazine Substituent Aromatic Group Linker Type Key Features Reference
Target Compound 4-Methylbenzoyl Thiophen-2-yl Ethanol Lipophilic benzoyl, polar ethanol N/A
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanone (6c) 4-Fluorophenyl Benzothiophene Propanone Electron-withdrawing fluorine
2-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(3-methoxyphenyl)ethan-1-ol 4-Chlorophenyl 3-Methoxyphenyl Ethanol Halogenated aryl, methoxy group
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b) 2-Methoxyphenyl Tosyl-indole Ethanol Indole sulfonamide, CNS affinity
1-(4-Bromophenyl)-2-(6,7-dimethyl-2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one 4-Bromophenyl Thiophen-2-yl Propanone Brominated aryl, fused triazole ring
Table 2: Physical Properties of Selected Analogs
Compound Name / ID Melting Point (°C) Molecular Weight (g/mol) Yield (%) Purification Method Reference
Target Compound Not reported ~356.4 (calculated) N/A Likely chromatography N/A
6c 131–132 454.5 96 Ethanol recrystallization
8c Not reported 456.5 79.7 Silica gel chromatography
4b Not reported ~450 (estimated) 57 Method A (unspecified)
  • Synthetic Routes: The target compound’s synthesis likely follows methods similar to 6c and 8c, involving condensation of substituted piperazines with ketone or alcohol precursors under mild conditions (e.g., 40°C for analogs in ). Borohydride reduction (as in 8c) may be used to convert ketone intermediates to ethanol derivatives.

Key Differentiators of the Target Compound

4-Methylbenzoyl Group : Unlike halogenated or nitro-substituted piperazines, the methylbenzoyl group provides moderate lipophilicity, balancing membrane permeability and solubility.

Thiophen-2-yl Moiety : Thiophene’s electron-rich aromatic system may enhance interactions with π-π stacking in receptor binding sites compared to benzothiophene or pyridine .

Biological Activity

The compound 2-[4-(4-methylbenzoyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol (CAS Number: 946200-72-2) is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O2SC_{20}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 378.45 g/mol. The structure features a piperazine ring, a thiophene moiety, and a carbonitrile group, which contribute to its biological activity.

Antimicrobial and Antioxidant Properties

Research has indicated that compounds similar to This compound exhibit significant antimicrobial and antioxidant activities. A study on related piperazine derivatives demonstrated their effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .

Compound Activity Tested Strains IC50 (µM)
D465-0438AntimicrobialE. coli, S. aureus15.7
5-methyl-pyrazole derivativeAntioxidantDPPH assay20.0

The mechanism behind the biological activity of this compound is believed to involve the inhibition of certain enzymes or receptors that are crucial for microbial survival or proliferation. For instance, compounds in this class have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis, which is vital for DNA replication in both prokaryotic and eukaryotic cells .

Study on Antimicrobial Activity

In a recent study, the antimicrobial efficacy of This compound was evaluated against several pathogens. The results indicated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

Results Summary:

  • Tested Bacteria: Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC): 10 µg/mL for S. aureus; 15 µg/mL for E. coli.

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Potential

Another area of investigation includes the anti-inflammatory properties of this compound. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This indicates potential use in treating inflammatory diseases.

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